molecular formula C13H12FN3 B11802595 4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

Cat. No.: B11802595
M. Wt: 229.25 g/mol
InChI Key: MHORWDWMPSNOPV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a heterocyclic compound that contains an imidazole ring substituted with a fluorophenyl group, a methyl group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine

InChI

InChI=1S/C13H12FN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3

InChI Key

MHORWDWMPSNOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)F

Origin of Product

United States

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